molecular formula C9H10N4O2 B3222319 (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid CAS No. 1212823-47-6

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

Cat. No.: B3222319
CAS No.: 1212823-47-6
M. Wt: 206.2 g/mol
InChI Key: KUSYHKJDHRKVGS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is an organic compound that features a benzotriazole moiety attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid typically involves the following steps:

    Formation of Benzotriazole: Benzotriazole can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Attachment to Amino Acid Backbone: The benzotriazole moiety is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of benzotriazole with a suitable amino acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzotriazole derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(1H-1,2,3-triazol-1-YL)propanoic acid: Similar structure but with a triazole ring instead of benzotriazole.

    (2S)-2-Amino-3-(1H-1,2,4-benzotriazol-1-YL)propanoic acid: Similar structure but with a different isomer of benzotriazole.

Uniqueness

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is unique due to the specific positioning of the benzotriazole moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSYHKJDHRKVGS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 3
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 4
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 5
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
Reactant of Route 6
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.